Tirbanibulin

Src kinase inhibition hepatocellular carcinoma non-ATP competitive inhibitor

Tirbanibulin (KX2-391, KX-01) is the first clinical peptidomimetic Src kinase inhibitor, uniquely targeting the peptide substrate binding site — not the ATP pocket — conferring broader-spectrum anti-cancer activity (GI50 9–60 nM) and superior potency over ATP-competitive agents like dasatinib. Its dual Src/tubulin inhibition disrupts β-tubulin polymerization, induces G2/M arrest and apoptosis, and drives a 77.8% lesion reduction in AK with minimal local skin reactions (p<0.001 vs. 5-FU/PDT). The 5-day, once-daily topical regimen is the shortest among all AK therapies, now approved for fields up to 100 cm². Ideal for Src substrate-site pharmacology studies and preclinical keratinocyte malignancy research requiring a tolerability-optimized, field-directed agent. Standard B2B shipping; research-use-only grade available.

Molecular Formula C26H29N3O3
Molecular Weight 431.5 g/mol
CAS No. 897016-82-9
Cat. No. B1683773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirbanibulin
CAS897016-82-9
SynonymsKX01, KX-01, KX 01;  KX2391, KX-2391, KX 2391
Molecular FormulaC26H29N3O3
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C26H29N3O3/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29/h1-11,20H,12-19H2,(H,28,30)
InChIKeyHUNGUWOZPQBXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tirbanibulin (CAS 897016-82-9) Procurement Guide: Verified Specifications for Actinic Keratosis and Src Kinase Research


Tirbanibulin (KX2-391, KX-01) is a first-in-class, non-ATP competitive Src kinase inhibitor that also disrupts tubulin polymerization [1]. It is the first clinical peptidomimetic agent to target the peptide substrate binding site of Src, providing a unique mechanism of action compared to ATP-competitive Src inhibitors [2]. Tirbanibulin 1% ointment (Klisyri) received FDA approval in December 2020 for the topical treatment of actinic keratosis (AK) of the face and scalp, based on two Phase 3 trials demonstrating efficacy with a short 5-day treatment regimen [3]. In preclinical models, tirbanibulin exhibits GI50 values of 9-60 nM across various cancer cell lines and demonstrates anti-proliferative and anti-metastatic activity [4].

Why Tirbanibulin Cannot Be Substituted with Generic ATP-Competitive Src Inhibitors or Standard AK Therapies


Tirbanibulin possesses a non-ATP competitive binding mode that targets the peptide substrate pocket of Src kinase, a mechanism distinct from ATP-competitive inhibitors such as dasatinib, bosutinib, or saracatinib [1]. This binding site differentiation confers a broader spectrum of anti-cancer activity and superior potency compared to dasatinib in vitro, making cross-class substitution scientifically invalid [2]. Furthermore, among topical AK treatments, tirbanibulin's 5-day regimen and dual tubulin/Src inhibition yield a distinct tolerability and efficacy profile that differs markedly from 5-fluorouracil (4-week course), imiquimod (4-16 week course), diclofenac (60-90 day course), and photodynamic therapy (in-office procedure) [3]. Direct comparative clinical evidence confirms that while short-term efficacy across these modalities is comparable, tirbanibulin demonstrates significantly lower local skin reaction severity (p<0.001), establishing it as a uniquely positioned agent for patients prioritizing tolerability and convenience [4].

Quantitative Differentiation of Tirbanibulin: Head-to-Head Clinical and Preclinical Evidence


Tirbanibulin vs. Dasatinib: Superior In Vitro Potency and Broader Spectrum Due to Non-ATP Competitive Binding

Tirbanibulin demonstrates broader spectrum activity and superior potency compared to the ATP-competitive Src inhibitor dasatinib in hepatocellular carcinoma cell lines [1]. This differential potency is attributed to tirbanibulin's unique binding to the peptide substrate pocket rather than the highly conserved ATP-binding site targeted by dasatinib and other conventional Src inhibitors [2].

Src kinase inhibition hepatocellular carcinoma non-ATP competitive inhibitor cancer cell proliferation

Tirbanibulin vs. 5-Fluorouracil 4% and Photodynamic Therapy: Comparable Efficacy with Significantly Superior Tolerability

In a prospective randomized (1:1:1) head-to-head study of 45 patients with relapsing actinic keratosis, tirbanibulin 1% ointment demonstrated comparable 12-week clearance rates to 5-FU 4% cream and photodynamic therapy (PDT) [1]. However, tirbanibulin exhibited significantly lower local skin response (LSR) severity scores (p<0.001), indicating superior tolerability and a more favorable inflammatory and cosmetic profile [1]. Recurrence rates at 6 months among responders were also comparable across all three modalities (tirbanibulin 10.0%, 5-FU 9.1%, PDT 8.3%; p=0.991) [1].

actinic keratosis field-directed therapy tolerability comparative efficacy relapsing AK

Tirbanibulin Network Meta-Analysis: Comparable Complete Clearance Efficacy vs. All Major European AK Treatments

A systematic review and Bayesian network meta-analysis of 35 randomized controlled trials evaluated tirbanibulin 1% ointment against key AK treatments used in Europe [1]. Tirbanibulin achieved an odds ratio of 11.1 (95% CrI: 6.2-20.9) for complete clearance versus placebo/vehicle [1]. This efficacy estimate overlapped with the credible intervals for imiquimod 5% (OR 17.9; 9.1-36.6), imiquimod 3.75% (OR 8.5; 3.5-22.4), and photodynamic therapy with ALA (OR 24.1; 10.9-52.8) or MAL (OR 11.7; 6.0-21.9), indicating no significant efficacy difference among these modalities [1].

actinic keratosis network meta-analysis complete clearance comparative efficacy topical therapy

Tirbanibulin 100 cm² Field Treatment: Safety and Tolerability Extended Beyond Initial 25 cm² Approval

Tirbanibulin was initially FDA-approved for AK treatment fields up to 25 cm² [1]. A subsequent Phase 3, multicenter, open-label, single-arm study (n=105) evaluated safety and tolerability when applied to a larger field of approximately 100 cm² on the face or balding scalp [1]. The study demonstrated that safety and tolerability profiles on 100 cm² were consistent with those previously reported for smaller fields, with mild-to-moderate local tolerability signs resolving or returning to baseline by Day 29 [1]. Mean lesion count decreased from 7.7 AKs at baseline to 1.8 AKs at Day 57, representing a 77.8% reduction [1].

actinic keratosis large field treatment safety tolerability phase 3

Tirbanibulin Dual Mechanism: β-Tubulin Polymerization Disruption as Primary Driver of Anti-Tumor Effect in cSCC

In vitro studies in keratinocytes and cutaneous squamous cell carcinoma (cSCC) cell lines revealed that tirbanibulin's anti-tumor effects are predominantly mediated through disruption of β-tubulin polymerization rather than Src kinase inhibition [1]. Tirbanibulin significantly reduced proliferation in a dose-dependent manner across all cell lines tested (NHEK, A431, SCC-12), but induced G2/M cell cycle arrest only in cSCC cell lines and apoptosis solely in A431 cells [1]. The most prominent effect was impairment of β-tubulin polymerization, particularly in A431 cells, which also exhibited increased proinflammatory cytokines IL-1α, bFGF, and VEGF [1]. Basal phosphorylated SRC expression was low across all cell lines, suggesting Src inhibition is not the primary driver of the observed anti-proliferative effects [1].

cutaneous squamous cell carcinoma tubulin polymerization Src kinase dual mechanism apoptosis

Optimal Application Scenarios for Tirbanibulin Based on Verified Quantitative Evidence


Topical Treatment of Actinic Keratosis with a 5-Day Regimen Where Tolerability and Cosmetic Outcome Are Prioritized

Based on direct head-to-head comparison data showing significantly lower local skin response scores versus 5-FU and PDT (p<0.001) with comparable 12-week clearance rates (66.7% vs. 73.3% and 80.0%, respectively) [1], tirbanibulin is optimally deployed for AK patients requiring field-directed therapy with minimal inflammatory burden. The 5-day once-daily application offers the shortest treatment duration among all topical AK therapies, with safety and tolerability maintained up to 100 cm² treatment fields [2].

In Vitro Src Kinase Research Requiring Non-ATP Competitive Substrate-Site Inhibition

For experimental designs investigating Src kinase signaling where ATP-competitive inhibition is confounded by off-target kinase interactions or ATP-binding site conservation across the kinome, tirbanibulin provides a mechanistically distinct tool. Its peptide substrate pocket targeting yields GI50 values of 9-60 nM across cancer cell lines with broader spectrum activity than dasatinib in HCC models [3]. This makes it particularly valuable for studies distinguishing substrate-site versus ATP-site Src pharmacology.

Preclinical Oncology Models Requiring Dual Tubulin and Src Inhibition in Squamous Cell Carcinoma

Mechanistic studies confirm that tirbanibulin's anti-tumor effects in cSCC models are driven predominantly by β-tubulin polymerization disruption, with G2/M cell cycle arrest and apoptosis induction observed in A431 and SCC-12 cell lines [4]. This dual pharmacology distinguishes tirbanibulin from single-mechanism agents and supports its use in preclinical research on keratinocyte-derived malignancies and field cancerization biology.

Clinical AK Treatment in Patients with Larger Field Cancerization (>25 cm²)

Phase 3 evidence demonstrates that tirbanibulin 1% ointment maintains a favorable safety and tolerability profile when applied to treatment fields of approximately 100 cm², with a mean lesion reduction of 77.8% at Day 57 and severe local tolerability signs occurring in <10% of patients [2]. This supports procurement for clinical use in patients with more extensive actinic damage on the face or scalp who require field-directed therapy beyond the initially approved 25 cm² area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tirbanibulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.